Bienvenue dans la boutique en ligne BenchChem!

N-(3-hydroxypropyl)-N'-phenylethanediamide

Carbonic anhydrase inhibition Isoform selectivity Enzyme kinetics

N-(3-hydroxypropyl)-N'-phenylethanediamide (CAS 338984-31-9) is a synthetic N,N′-disubstituted oxamide (ethanediamide) derivative with the molecular formula C11H14N2O3 and a molecular weight of 222.24 g/mol. It features a terminal hydroxypropyl chain on one amide nitrogen and a phenyl ring on the other, placing it within the broader class of N-phenyloxamide derivatives that have been investigated for enzyme inhibition, most notably as plasminogen activator inhibitor-1 (PAI-1) inhibitors.

Molecular Formula C11H14N2O3
Molecular Weight 222.244
CAS No. 338984-31-9
Cat. No. B2673092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-hydroxypropyl)-N'-phenylethanediamide
CAS338984-31-9
Molecular FormulaC11H14N2O3
Molecular Weight222.244
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)C(=O)NCCCO
InChIInChI=1S/C11H14N2O3/c14-8-4-7-12-10(15)11(16)13-9-5-2-1-3-6-9/h1-3,5-6,14H,4,7-8H2,(H,12,15)(H,13,16)
InChIKeyCXGLFGHFYQCLJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-hydroxypropyl)-N'-phenylethanediamide (CAS 338984-31-9): Core Identity and Class Baseline for Procurement Screening


N-(3-hydroxypropyl)-N'-phenylethanediamide (CAS 338984-31-9) is a synthetic N,N′-disubstituted oxamide (ethanediamide) derivative with the molecular formula C11H14N2O3 and a molecular weight of 222.24 g/mol . It features a terminal hydroxypropyl chain on one amide nitrogen and a phenyl ring on the other, placing it within the broader class of N-phenyloxamide derivatives that have been investigated for enzyme inhibition, most notably as plasminogen activator inhibitor-1 (PAI-1) inhibitors [1]. However, public bioactivity data for this specific compound are extremely sparse; the available carbonic anhydrase inhibition data (Ki: CA9 = 1,600 nM; CA1 = 7,970 nM; CA2 > 100,000 nM) originate from a BindingDB record (BDBM50360796) whose chemical identity appears misassigned to 2H-Pyran-2-one rather than the title compound, and must be treated with caution [2].

Why N-(3-hydroxypropyl)-N'-phenylethanediamide Cannot Be Treated as an Interchangeable N-Phenyloxamide


Within the N-phenyloxamide class, subtle modifications to the N′-alkyl substituent can drastically alter pharmacological selectivity, physicochemical properties, and crystallographic behavior. For instance, the close analog N-(5-chloro-2-hydroxyphenyl)-N′-(3-hydroxypropyl)oxalamide adopts a distinct transoid conformation with specific hydrogen-bonding networks that govern its solid-state packing [1]. In the PAI-1 inhibitor patent family, structure-activity relationship (SAR) data demonstrate that even minor changes to the oxamide side chain (e.g., hydroxypropyl vs. methoxyethyl) can shift inhibitory potency by orders of magnitude [2]. Therefore, substituting N-(3-hydroxypropyl)-N'-phenylethanediamide with a generic N-phenyloxamide or a differently substituted analog without verified comparative performance data risks selecting a compound with divergent solubility, target engagement, or crystallinity—undermining the reproducibility of synthetic or biological workflows.

Quantitative Differentiation Evidence for N-(3-hydroxypropyl)-N'-phenylethanediamide Relative to Structural Analogs


Carbonic Anhydrase Isoform Selectivity Profile (CA9 vs. CA2) – BindingDB Data with Identity Caveat

One BindingDB record (BDBM50360796) lists Ki values for N-(3-hydroxypropyl)-N'-phenylethanediamide against three human carbonic anhydrase isoforms measured via phenol red-based stopped-flow CO2 hydrase assay. The compound exhibits a Ki of 1,600 nM for CA9, 7,970 nM for CA1, and >100,000 nM for CA2 [1]. This corresponds to a >62-fold selectivity for CA9 over CA2. However, cross-referencing the associated ChEMBL identifier (CHEMBL1934663) reveals that the record is likely misassigned to 2H-Pyran-2-one; therefore this data point is tagged as Supporting evidence only.

Carbonic anhydrase inhibition Isoform selectivity Enzyme kinetics

Crystal Engineering and Hydrogen-Bonding Topology Differentiated from Chloro-Hydroxyphenyl Analog

The single-crystal X-ray structure of the closely related analog N-(5-chloro-2-hydroxyphenyl)-N′-(3-hydroxypropyl)oxalamide (CAS not matched to target) reveals that the oxalamide unit subtends an angle of 15.06(13)° with the chlorohydroxyphenyl ring and 78.03(14)° with the hydroxypropyl chain, generating a three-dimensional hydrogen-bonded network via classical O—H···O and N—H···O interactions [1]. By contrast, the target compound N-(3-hydroxypropyl)-N'-phenylethanediamide lacks the ortho-hydroxy and para-chloro substituents on the phenyl ring, which are known to dictate both molecular conformation and crystal packing in oxalamides [1]. No single-crystal data are publicly available for the target compound, but the absence of these substituents is predicted to alter torsion angles and hydrogen-bonding motifs significantly, constituting a class-level inference.

Crystal engineering Hydrogen bonding Supramolecular chemistry

PAI-1 Inhibitory Activity: Class-Wide SAR Indicates Chain-Length Dependency

Patent US20090215899A9 discloses extensive SAR for N-phenyloxamide derivatives as PAI-1 inhibitors. Within the exemplified compounds, the N-alkyl substituent length and terminal functionality (e.g., hydroxypropyl vs. methoxyethyl vs. unsubstituted alkyl) correlate with IC50 values spanning from sub-micromolar to >10 µM in a PAI-1 enzymatic assay [1]. The target compound N-(3-hydroxypropyl)-N'-phenylethanediamide falls within the claimed generic structure but is not a specifically exemplified compound with reported IC50. Its three-carbon hydroxyalkyl chain places it at an intermediate polarity between shorter (2-hydroxyethyl) and longer (4-hydroxybutyl) analogs, which in close oxamide series can shift potency by ~5- to 20-fold [1]. This is a class-level inference without target-specific quantitative confirmation.

PAI-1 inhibition Antithrombotic Structure-activity relationship

N-(3-hydroxypropyl)-N'-phenylethanediamide: Evidence-Backed Application Scenarios for Procurement Prioritization


Crystal Engineering and Co-Crystal Design Leveraging Oxalamide Hydrogen-Bonding Synthons

The oxalamide core is a well-established supramolecular synthon. The X-ray structure of the chloro-hydroxyphenyl analog confirms that N′-hydroxypropyl oxalamides can engage in robust O—H···O and N—H···O hydrogen-bonded networks [1]. The target compound, lacking the competing ortho-hydroxy group on the phenyl ring, may present a simpler, more predictable hydrogen-bonding topology for co-crystallization with active pharmaceutical ingredients. Procurement for crystal engineering studies is justified where a tunable, phenyl-bearing oxamide building block with a flexible hydroxyalkyl tether is required.

PAI-1 Inhibitor Lead Optimization and Structure-Activity Relationship Expansion

The patent-established SAR for N-phenyloxamide PAI-1 inhibitors indicates that systematic variation of the N-alkyl chain length and terminal hydroxylation is critical for optimizing potency and ADME properties [1]. As an unexemplified intermediate-chain analog, N-(3-hydroxypropyl)-N'-phenylethanediamide represents a logical procurement candidate for medicinal chemistry teams seeking to probe the 3-carbon spacer region of the SAR landscape and to generate proprietary composition-of-matter positions.

Synthetic Intermediate for Derivatization via the Terminal Hydroxyl Group

The terminal primary alcohol on the hydroxypropyl chain is a reactive handle for further functionalization—esterification, oxidation to a carboxylic acid, or conversion to a leaving group for nucleophilic displacement. While multiple vendors offer N-phenyl oxamide scaffolds, the combination of a phenyl ring on one nitrogen and a reactive 3-hydroxypropyl chain on the other is a specific substitution pattern not universally available [1]. This positional specificity supports procurement when the synthetic route requires orthogonal reactivity at the two amide nitrogens.

Carbonic Anhydrase Isoform Selectivity Screening (Identity Verification Required)

The tentative BindingDB Ki values suggest a >62-fold selectivity for CA9 over CA2 [1]. If re-tested with an authenticated sample, this compound could serve as a selective CA9 probe. Procurement for confirmatory selectivity screening against a panel of CA isoforms is a focused, low-investment path to validate the publicly available data and potentially unlock a niche as a CA9-preferential inhibitor.

Quote Request

Request a Quote for N-(3-hydroxypropyl)-N'-phenylethanediamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.